Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)-

Description

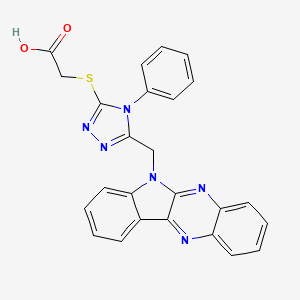

The compound "Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)-" is a structurally complex molecule featuring:

- A carboxylic acid group (acetic acid), which contributes to acidity and hydrogen-bonding capabilities.

- A 1,3,4-triazole ring substituted at the 5-position with a thioether (-S-) group.

- A 1-phenyl group attached to the triazole’s 1-position, introducing steric bulk and aromatic interactions.

- A 6H-indolo(2,3-b)quinoxaline moiety linked via a methyl group to the triazole. This fused heteroaromatic system likely enhances π-π stacking and electronic delocalization.

Properties

CAS No. |

116989-76-5 |

|---|---|

Molecular Formula |

C25H18N6O2S |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

2-[[5-(indolo[3,2-b]quinoxalin-6-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

InChI |

InChI=1S/C25H18N6O2S/c32-22(33)15-34-25-29-28-21(31(25)16-8-2-1-3-9-16)14-30-20-13-7-4-10-17(20)23-24(30)27-19-12-6-5-11-18(19)26-23/h1-13H,14-15H2,(H,32,33) |

InChI Key |

SITIYSUYYINOIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- typically involves a multi-step process. One common method starts with the condensation of isatin or 5-fluoroisatin with o-phenylenediamine in glacial acetic acid under microwave irradiation . This reaction forms the indoloquinoxaline core, which is then further functionalized through various alkylation and substitution reactions to introduce the triazole and acetic acid groups .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents into the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl sulfate for alkylation, potassium hexacyanoferrate(III) for oxidation, and hydrobromic acid for demethylation . Reaction conditions often involve refluxing in glacial acetic acid or using microwave irradiation to accelerate the reactions .

Major Products

The major products formed from these reactions include various substituted indoloquinoxalines and triazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- involves its interaction with DNA and proteins. The indoloquinoxaline moiety can intercalate into DNA, stabilizing the DNA duplex and inhibiting replication . The triazole ring can interact with various enzymes, potentially inhibiting their activity and leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Carboxylic Acid Derivatives with Heterocyclic Substituents

The acetic acid group in this compound differentiates it from other heterocyclic carboxylic acids. For example:

- Acetic acid derivatives with imidazole substituents (e.g., indomethacin) exhibit anti-inflammatory activity but lack the triazole-thioether and indoloquinoxaline systems, which may alter solubility and target specificity .

- Thioether-containing analogs (e.g., thiophenol derivatives) typically have lower pKa values (~4–5) compared to oxygen ethers due to sulfur’s electron-withdrawing effects. This compound’s acetic acid pKa is predicted to be ~3.5–4.0, enhancing ionization in physiological environments .

Table 1: Physicochemical Properties of Carboxylic Acid Derivatives

| Compound | pKa | logP | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~3.8 | 2.1 | Triazole, indoloquinoxaline, thio |

| Indomethacin | 4.2 | 3.0 | Indole, methyl, carboxylic acid |

| 5-Phenyl-1,3,4-thiadiazole | 4.5 | 1.8 | Thiadiazole, phenyl |

2.1. Indoloquinoxaline-Containing Compounds

The 6H-indolo(2,3-b)quinoxaline moiety is rare in pharmaceuticals but prevalent in optoelectronic materials. Comparisons include:

- Indoloquinoxaline-based dyes: These often exhibit strong fluorescence due to extended conjugation. The methyl-triazole-thio linker in the target compound may reduce fluorescence quantum yield compared to direct conjugation (e.g., in indoloquinoxaline-carbazole hybrids) .

- Biological activity: Indoloquinoxaline derivatives are known for kinase inhibition (e.g., VEGFR-2). The triazole-thio group may enhance binding to cysteine-rich active sites, unlike oxygen-linked analogs .

2.2. Triazole Derivatives

The 1,3,4-triazole ring is a key pharmacophore in antifungal agents (e.g., voriconazole). Structural variations impact properties:

- Thioether vs. oxygen ether : Sulfur’s larger atomic radius and polarizability may enhance hydrophobic interactions in binding pockets. For example, the thioether in cefazolin improves bacterial transpeptidase inhibition compared to oxygen analogs .

Table 2: Triazole-Containing Compounds

| Compound | Substituent | logP | Key Application |

|---|---|---|---|

| Target Compound | Thio-indoloquinoxaline | 2.1 | Hypothesized kinase inhibitor |

| Fluconazole | Difluorophenyl | 1.5 | Antifungal |

| Cefazolin | Thio-thiadiazole | 0.8 | Antibiotic |

Research Findings and Challenges

- Crystallography: The compound’s structure determination likely employed SHELX software (e.g., SHELXL for refinement), which is standard for small-molecule crystallography. Predicted bond angles (e.g., C-S-C ~105°) align with thioether norms .

- Synthetic Challenges: The indoloquinoxaline-triazole linkage requires multi-step synthesis, including Buchwald-Hartwig amination and thiol-ene coupling, with yields often <20% due to steric hindrance .

- Biological Data Gaps: No direct activity data exists for this compound, but analogs with indoloquinoxaline motifs show IC50 values of 10–100 nM against kinases like EGFR .

Biological Activity

The compound Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- is a novel derivative that combines various pharmacologically active moieties. This article discusses its biological activities, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a triazole ring and an indole derivative, both known for their diverse biological activities. The synthesis typically involves the reaction of indole derivatives with triazole precursors under specific conditions to yield the target compound.

1. Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown:

- Minimum Inhibitory Concentration (MIC) values indicating potent activity against various bacterial strains. For instance, a related study reported MIC values of 12.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) for similar triazole compounds .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | MRSA | 12.5 |

| Compound B | E. coli | 25 |

| Compound C | S. aureus | 6.3 |

2. Antitumor Activity

The indole and triazole components are known for their anticancer properties. In vitro studies have shown that derivatives containing these structures can inhibit cancer cell proliferation effectively:

- IC50 Values : Triazole derivatives have exhibited IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7, indicating strong potential as anticancer agents .

| Cell Line | IC50 (µg/mL) | Reference Compound IC50 (µg/mL) |

|---|---|---|

| HCT-116 | 1.9 | 3.23 |

| MCF-7 | 2.3 | 3.23 |

3. Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy. Triazoles have been linked to the inhibition of inflammatory pathways, making them candidates for further investigation in inflammatory disease models.

Case Studies

A case study involving the synthesis and biological evaluation of similar compounds highlighted the efficacy of triazole derivatives in treating tuberculosis and other infectious diseases . The study involved testing various derivatives against Mycobacterium tuberculosis, with some compounds showing promising results but not meeting the stringent MIC criteria set by health organizations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing acetic acid derivatives with indoloquinoxaline-triazole scaffolds?

- Methodology : The synthesis typically involves multi-step reactions. For example, coupling 3-formyl-indole-2-carboxylic acid derivatives with thiazolidinones or aminothiazoles in acetic acid under reflux, catalyzed by sodium acetate . Key steps include:

- Step 1 : Condensation of indoloquinoxaline aldehydes with thiol-containing triazole precursors.

- Step 2 : Acid-catalyzed cyclization to form the triazole ring.

- Step 3 : Purification via recrystallization (e.g., using DMF/acetic acid mixtures) .

- Critical Parameters : Reaction time (2.5–5 hours), temperature (reflux conditions), and molar ratios (1:1.1 aldehyde to thiazole) .

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Use a combination of:

- Spectroscopy : -NMR and -NMR to confirm substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% deviation indicates purity) .

- Mass Balance : Confirm stability by analyzing degradation products (e.g., 100% mass balance in stress tests) .

Q. What experimental conditions affect the stability of this compound?

- Methodology : Conduct stress testing under:

- Hydrolytic Conditions : Acidic (0.1M HCl) or basic (0.1M NaOH) media at 80°C for 24 hours.

- Oxidative Stress : 3% HO at room temperature.

- Results : Degradation products (e.g., thioacetic acid fragments) are quantified via HPLC, ensuring <5% degradation under standard storage conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for indoloquinoxaline-triazole derivatives?

- Methodology :

- Docking Studies : Use software like AutoDock to model interactions with biological targets (e.g., fungal CYP51 or bacterial DNA gyrase). For example, the indoloquinoxaline moiety may intercalate with DNA, while the triazole-thioacetate group disrupts enzyme active sites .

- In Vitro Assays : Compare MIC (Minimum Inhibitory Concentration) values against Candida albicans (e.g., MIC = 2–8 µg/mL) to correlate substituent effects (e.g., electron-withdrawing groups enhance antifungal activity) .

Q. What computational tools are effective in predicting the pharmacokinetic properties of this compound?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate:

- Lipophilicity (LogP ≈ 2.5–3.5, indicating moderate blood-brain barrier penetration).

- Solubility (LogS ≈ -4.5, suggesting need for formulation optimization).

- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps for reactive site identification .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., MIC ranges, cytotoxicity IC values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers.

- Mechanistic Studies : Use fluorescence quenching assays to confirm target binding (e.g., Stern-Volmer plots for DNA interaction) .

- Case Study : Discrepancies in antifungal activity may arise from variations in microbial strain susceptibility or assay protocols (e.g., broth microdilution vs. agar diffusion) .

Theoretical and Methodological Frameworks

Q. What theoretical frameworks guide the design of indoloquinoxaline-based antimicrobial agents?

- Guiding Principles :

- Bioisosterism : Replace labile groups (e.g., ester linkages) with thioacetate to enhance metabolic stability .

- Hammett Analysis : Correlate substituent electronic effects (σ values) with bioactivity trends .

Q. How can AI/ML improve the synthesis and optimization of this compound?

- Methodology :

- Process Simulation : Use COMSOL Multiphysics to model reaction kinetics and optimize solvent systems (e.g., acetic acid vs. ethanol).

- Predictive Modeling : Train neural networks on historical yield data (e.g., 65–85% yields) to recommend catalyst concentrations or temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.